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Compound of Interest

Compound Name:
N-(oxan-4-yl)-3-phenylpyrrolidine-

1-carboxamide

CAS No.: 2034340-58-2

Cat. No.: B2855531 Get Quote

Case Study: N-(oxan-4-yl)-3-phenylpyrrolidine-1-
carboxamide
Executive Summary
This Application Note details the protocol for the high-throughput screening (HTS), validation,

and characterization of N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide (Compound ID-

4YL).

Structurally, ID-4YL features a urea core linking a 3-phenylpyrrolidine moiety and a

tetrahydropyran (oxan-4-yl) ring. This pharmacophore is highly characteristic of inhibitors

targeting Soluble Epoxide Hydrolase (sEH) and specific Chemokine Receptors (e.g., CCR5).

This guide focuses on its characterization as a non-epoxide transition-state mimic for sEH, a

target involved in inflammation and cardiovascular regulation.

Key Technical Insights:

Solubility Advantage: The oxan-4-yl (tetrahydropyran) group serves as a polar bioisostere for

the traditional cyclohexyl group, significantly lowering LogP (approx. 2.1) and improving

metabolic stability compared to purely lipophilic urea inhibitors like AUDA.
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Screening Challenge: Urea-based compounds are prone to forming colloidal aggregates in

aqueous buffers, leading to promiscuous inhibition (false positives). This protocol includes

specific "detergent-sensitivity" steps to validate true binding.

Chemical Profile & Handling
Compound Identity:

IUPAC Name: N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide

Common Scaffolds: Tetrahydropyran-urea-pyrrolidine

Molecular Weight: ~274.36 g/mol

Predicted LogP: 2.1 ± 0.3 (Improved aqueous solubility vs. cyclohexyl analogs)

Preparation Protocol:

Stock Solution: Dissolve neat powder in 100% DMSO to a concentration of 10 mM. Vortex

for 60 seconds.

Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C.

Stable for 6 months.

Working Solution: For HTS, dilute to 1000x final concentration in DMSO before transferring

to the assay plate (acoustic dispensing recommended).

Critical Warning: Ureas can degrade into isocyanates and amines upon prolonged exposure to

acidic aqueous environments. Maintain pH > 7.0 in all assay buffers.

Primary HTS Protocol: Fluorogenic sEH Hydrolysis
Assay
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This protocol utilizes a fluorogenic substrate, PHOME (3-phenylcyano(6-methoxy-2-

naphthalenyl)methyl ester-2-oxiraneacetic acid), which becomes fluorescent upon hydrolysis by

sEH.

3.1 Assay Principle
The urea core of ID-4YL mimics the transition state of the epoxide ring opening, binding tightly

to the catalytic aspartate (Asp335) of sEH. Inhibition prevents PHOME hydrolysis, quenching

the fluorescent signal.

3.2 Reagents & Buffer Composition
Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.

Detergent (Critical): 0.01% Triton X-100 (Must be included to prevent colloidal aggregation of

the urea compound).

Enzyme: Recombinant human sEH (0.4 nM final).

Substrate: PHOME (50 µM final, Km ~ 2.5 µM).

3.3 Step-by-Step Workflow
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Step Action Volume Notes

1 Dispense Compound 50 nL

Acoustic dispense 10

mM stock into 1536-

well black plates.

2 Add Enzyme 3 µL

Dispense sEH in

Assay Buffer.

Centrifuge 1000xg, 1

min.

3 Pre-Incubation N/A

Incubate for 15 min at

RT to allow

equilibrium binding.

4 Add Substrate 3 µL

Dispense PHOME

substrate to initiate

reaction.

5 Kinetic Read N/A

Measure Ex/Em

330/465 nm every 60s

for 10 mins.

6 Stop Reaction N/A

(Optional) Endpoint

mode: Add ZnSO4 to

stop reaction.

3.4 Data Analysis
Normalization: Normalize raw fluorescence units (RFU) to DMSO controls (0% inhibition) and

No-Enzyme controls (100% inhibition).

Curve Fitting: Fit dose-response data to the 4-parameter Hill equation:

Hit Validation: Distinguishing True Binders from
Artifacts
Urea compounds are notorious "PAINS" (Pan-Assay Interference Compounds) candidates if

not validated.
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4.1 The "Detergent Shift" Assay
To confirm ID-4YL is not acting as a colloidal aggregator:

Run the IC50 assay in buffer with 0.01% Triton X-100.

Run the IC50 assay in buffer with 0.1% Triton X-100.

Interpretation: If the IC50 shifts significantly (>3-fold increase) with higher detergent, the

compound is likely an aggregator (False Positive). If IC50 remains stable, it is a true specific

binder.

4.2 Orthogonal Biophysical Assay: Surface Plasmon Resonance
(SPR)
Objective: Measure binding kinetics (

,

) directly.

Sensor Chip: CM5 (Carboxymethylated dextran).

Immobilization: Amine coupling of sEH to ~4000 RU.

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).

Injection: Inject ID-4YL as a concentration series (0.5 nM – 1 µM).

Expected Result: Fast-on/slow-off kinetics typical of urea-based transition state mimics.

Mechanism of Action & Workflow Visualization
The following diagrams illustrate the screening triage process and the structural mechanism of

inhibition.

5.1 HTS Triage Workflow
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Caption: Step-by-step triage workflow to isolate specific binders from colloidal aggregators.

5.2 Structural Mechanism (sEH Inhibition)
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Caption: Mechanistic binding mode of ID-4YL mimicking the epoxide transition state.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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